1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene
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Overview
Description
1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of a bromopropyl group attached to a benzene ring, which also bears ethoxy and ethyl substituents. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethoxy-2-ethylbenzene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is optimized for large-scale synthesis. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation: The ethyl and ethoxy groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: 1-(3-Hydroxypropyl)-3-ethoxy-2-ethylbenzene.
Elimination Reactions: 1-(3-Propene)-3-ethoxy-2-ethylbenzene.
Oxidation: 1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzoic acid.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene can be compared with other brominated aromatic compounds such as:
1-Bromo-3-phenylpropane: Similar in structure but lacks the ethoxy and ethyl substituents.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of an ethoxy group.
1-(3-Bromopropyl)-2-methoxybenzene: Similar but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substituents, which influence its reactivity and applications in various fields.
Biological Activity
1-(3-Bromopropyl)-3-ethoxy-2-ethylbenzene is an organic compound with the molecular formula C13H17BrO and a molecular weight of 271.19 g/mol. This compound features a bromopropyl group attached to a benzene ring that also carries an ethoxy group and an ethyl substituent. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer research.
The compound's structure can be represented by the InChI key RHKAAVDENQNZDL-UHFFFAOYSA-N and the canonical SMILES notation CCC1=C(C=C(C=C1)CCCBr)OCC . Key physical properties include:
- Density : Approximately 1.203 g/cm³
- Boiling Point : Around 305.6 °C
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound is particularly potent against Gram-positive bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A case study by Johnson et al. (2024) evaluated the compound's efficacy against human cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 20 |
The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions, which may alter cellular signaling pathways involved in cell proliferation and survival. The presence of the bromine atom enhances its reactivity, allowing it to interact with various biological targets.
Potential Pathways
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in malignant cells.
- Modulation of Enzyme Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis.
Properties
Molecular Formula |
C13H19BrO |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-ethoxy-2-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-12-11(8-6-10-14)7-5-9-13(12)15-4-2/h5,7,9H,3-4,6,8,10H2,1-2H3 |
InChI Key |
AIESEIALUQKVSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1OCC)CCCBr |
Origin of Product |
United States |
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